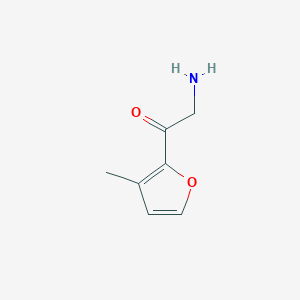

2-Amino-1-(3-methylfuran-2-yl)ethan-1-one

Description

2-Amino-1-(3-methylfuran-2-yl)ethan-1-one is a ketone derivative featuring a 3-methylfuran substituent and an amino group.

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

2-amino-1-(3-methylfuran-2-yl)ethanone |

InChI |

InChI=1S/C7H9NO2/c1-5-2-3-10-7(5)6(9)4-8/h2-3H,4,8H2,1H3 |

InChI Key |

VTNGWOMAFGHSES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC=C1)C(=O)CN |

Origin of Product |

United States |

Preparation Methods

One-Pot Multicomponent Reaction Approach

A notable method for synthesizing functionalized furan derivatives, including analogs of this compound, is the one-pot multicomponent reaction involving arylglyoxals, acetylacetone, and phenols under mild, catalyst-free conditions. This approach was demonstrated in a 2024 study where acetylacetone (a β-diketone) reacts with arylglyoxals and phenols in acetone solvent under reflux with triethylamine as a base, yielding furan derivatives with excellent yields and simplified workup.

- Reaction conditions: Reflux in acetone for 3 hours with triethylamine.

- Advantages: Catalyst-free, mild conditions, high yield, simple purification.

- Characterization: Products confirmed by NMR, FT-IR, EI-MS, elemental analysis.

- Relevance: Although this study focused on 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives, the synthetic strategy can be adapted to prepare 3-methylfuran derivatives by selecting appropriate starting materials such as 3-methyl-substituted glyoxals or phenols.

Friedel-Crafts Acylation of Methylfuran Derivatives

Another classical route involves Friedel-Crafts acylation of methylfuran rings with acetyl or chloroacetyl derivatives under Lewis acid catalysis. For example, 1-methylfuran can be acylated using 2,2,2-trichloroacetyl chloride in the presence of aluminum chloride or pyridine catalysts to form 2,2,2-trichloro-1-(3-methylfuran-2-yl)ethan-1-one intermediates, which can be further reduced or modified.

- Reaction conditions: Lewis acid catalysis (AlCl3 or pyridine), low to room temperature, solvent such as dichloromethane or ether.

- Yields: Moderate to good (45–87%) depending on substrate and catalyst.

- Subsequent steps: Reduction with Grignard reagents (RMgX) or sodium hydride bases can transform these intermediates into amino or hydroxy derivatives.

- Application: This method enables the introduction of keto groups onto the furan ring, a key step toward synthesizing this compound or its analogs.

Thiosemicarbazide Condensation and Cyclization

A different synthetic strategy involves the condensation of thiosemicarbazide with substituted furaldehydes , followed by reaction with chlorocarbonyl derivatives to yield furan-containing heterocycles. Although primarily used for synthesizing thiazole derivatives, this method demonstrates the ability to functionalize furan rings with amino groups adjacent to keto functionalities.

- Procedure: Reflux thiosemicarbazide with substituted furaldehyde in ethanol, isolate thiosemicarbazones, then reflux with chlorocarbonyl derivatives in acetone.

- Relevance: This approach can be tailored to prepare amino-keto furan derivatives by modifying the aldehyde and chlorocarbonyl substrates.

- Yields: Generally good, with purification by recrystallization.

- Characterization: Confirmed by spectral analyses (NMR, IR) and thin-layer chromatography monitoring.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| One-Pot Multicomponent Reaction | Arylglyoxals, acetylacetone, phenols | Reflux in acetone, triethylamine base, 3 h | 80–95% | Catalyst-free, mild, high yield | Limited to certain aryl substitutions |

| Friedel-Crafts Acylation | 3-Methylfuran, 2,2,2-trichloroacetyl chloride | Lewis acid catalysis, 0–25 °C, 1–7 days | 45–87% | Direct acylation, well-established | Requires Lewis acids, moderate yields |

| Thiosemicarbazide Condensation | Thiosemicarbazide, substituted furaldehydes, chlorocarbonyl derivatives | Reflux in ethanol and acetone, 60–80 °C | 70–90% | Functional group diversity | Multi-step, specific to heterocycles |

Research Outcomes and Analytical Characterization

Spectral Analysis: Products from these syntheses are typically characterized using proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry (EI-MS or HRMS). These confirm the presence of the amino group, keto group, and furan ring substitution patterns.

Crystallography: Single-crystal X-ray diffraction has been used in related studies to confirm the structure and stereochemistry of intermediates and final products, especially for Friedel-Crafts acylation derivatives.

Yields and Purification: Most methods report yields ranging from moderate (45%) to excellent (95%), with purification often achieved by recrystallization from solvents like ethanol, n-hexane, or ethyl acetate mixtures.

Summary and Professional Insights

The synthesis of This compound can be effectively achieved through:

- A one-pot multicomponent reaction involving acetylacetone and suitable arylglyoxals under mild, catalyst-free conditions, offering a streamlined and high-yielding route.

- Friedel-Crafts acylation of 3-methylfuran with acyl chlorides followed by reduction or amination steps, which is a classical and versatile method but may require more careful control of reaction conditions.

- Condensation of thiosemicarbazide with furaldehydes and subsequent cyclization, providing access to amino-functionalized furan derivatives, useful if heterocyclic diversity is desired.

Each method has specific advantages and can be selected based on the availability of starting materials, desired scale, and purity requirements. Analytical techniques including NMR, IR, MS, and crystallography ensure rigorous structural confirmation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-methylfuran-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-Amino-1-(3-methylfuran-2-yl)ethan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug discovery and development.

Industry: Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-methylfuran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Substituted Analogs

Compounds bearing piperazine moieties demonstrate significant structural and functional diversity:

Key Observations :

- The introduction of electron-withdrawing groups (e.g., chlorine in compound 24) increases molecular weight and chromatographic retention time (tR), suggesting enhanced polarity or interaction with stationary phases .

- Piperazine derivatives are frequently synthesized in high yields (>90%), indicating robust synthetic protocols for this class .

Aromatic Ring Variants

Substitution of the furan ring with other aromatic/heterocyclic systems alters physicochemical and biological properties:

Key Observations :

- Hydroxyl or methoxy groups on aromatic rings enhance hydrogen-bonding capacity, which may improve binding to biological targets .

Halogenated Derivatives

Halogenation introduces steric and electronic effects:

Biological Activity

2-Amino-1-(3-methylfuran-2-yl)ethan-1-one is an organic compound characterized by the presence of an amino group and a furan ring with a methyl substitution. This unique structure positions it as a subject of interest in medicinal chemistry and organic synthesis, particularly due to its potential biological activities.

Chemical Structure

The molecular formula of this compound includes both an amine and a ketone functional group, which may influence its reactivity and biological interactions. Its distinct substitution pattern on the furan ring is crucial for its biological activity.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits efficacy against various microbial strains, indicating potential as an antimicrobial agent.

- Anticancer Activity : The compound has been investigated for its anticancer effects, showing promise in inhibiting cell proliferation in various cancer cell lines. Initial studies suggest that it may act as an enzyme inhibitor or receptor modulator, although the exact mechanisms remain under exploration .

- Enzyme Inhibition : The compound's ability to interact with specific biological targets suggests a role in enzyme inhibition, which could be significant in therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of this compound through various assays:

Table 1: Summary of Biological Activities

Detailed Findings

A study investigating the compound's anticancer properties revealed that it exhibits selective toxicity against certain cancer cell lines while sparing non-cancerous cells. For instance, it demonstrated significant inhibitory effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, with IC50 values indicating potent activity compared to known chemotherapeutics like 5-Fluorouracil .

Additionally, the compound's interaction with matrix metalloproteinases (MMPs) has been noted, suggesting a potential mechanism for its anticancer effects through modulation of tumor metastasis .

Mechanistic Insights

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. However, initial findings suggest it may influence pathways related to apoptosis and cellular proliferation through enzyme inhibition and receptor modulation.

Q & A

Q. What synthetic routes are optimal for 2-Amino-1-(3-methylfuran-2-yl)ethan-1-one, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 1-(3-methylfuran-2-yl)ethanone using ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride). Solvent choice (ethanol/methanol) and pH control (5–6) are critical to minimize side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved through recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- 1H NMR : Look for a singlet at δ ~2.2 ppm (3H, CH3 on furan), a doublet at δ ~6.3 ppm (1H, furan ring proton), and a broad peak at δ ~3.5 ppm (NH2).

- 13C NMR : A carbonyl signal at ~195 ppm and furan carbons at ~110–150 ppm.

- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (NH2 stretch).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 153 (C7H9NO2) .

Q. What are common impurities in synthesis, and how can they be identified and mitigated?

- Methodological Answer : Impurities include unreacted starting material (1-(3-methylfuran-2-yl)ethanone) or over-reduced by-products. Use HPLC with a C18 column (acetonitrile/water gradient) or GC-MS to detect impurities. Optimize reaction time (12–24 hours) and stoichiometric ratios (1:1.2 ketone:amine) to reduce side products .

Advanced Research Questions

Q. How can crystallographic data discrepancies between theoretical and experimental models be resolved?

- Methodological Answer : Use SHELXL for refinement, focusing on hydrogen bonding and disorder modeling. For twinned crystals, apply the TWIN/BASF commands. Validate against similar structures in the Cambridge Structural Database (CSD). Residual density maps can identify unresolved solvent molecules .

Q. How does the electron-rich 3-methylfuran ring influence electrophilic substitution reactivity?

- Methodological Answer : The methyl group enhances electron density at the furan C4 position, directing electrophiles (e.g., nitration, halogenation) to C4. Kinetic studies (UV-Vis monitoring) and DFT calculations (B3LYP/6-31G*) can predict regioselectivity. Compare reactivity with non-methylated analogs .

Q. What strategies enable selective functionalization of the amino group without affecting the furan ring?

Q. How does the 3-methyl group impact biological activity compared to other derivatives?

- Methodological Answer : Conduct comparative docking studies (AutoDock Vina) against targets like monoamine oxidases or GPCRs. The methyl group may enhance hydrophobic interactions in binding pockets. Validate with enzyme inhibition assays (IC50 measurements) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR and X-ray data regarding molecular conformation?

- Methodological Answer : NMR detects solution-state conformers, while X-ray captures solid-state packing. Perform variable-temperature NMR to identify dynamic processes. Use DFT calculations (e.g., Gaussian) to model energy barriers between conformers. Cross-validate with NOESY for proximity correlations .

Research Applications

Q. What are the compound’s potential applications in medicinal chemistry?

- Methodological Answer : As a β-ketoamine, it serves as a precursor for Schiff base ligands in metallodrug synthesis (e.g., antimicrobial Ag(I) complexes). Screen for anti-inflammatory activity via COX-2 inhibition assays (ELISA) or cytotoxicity against cancer cell lines (MTT assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.